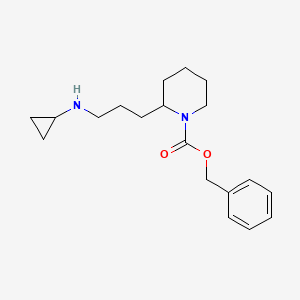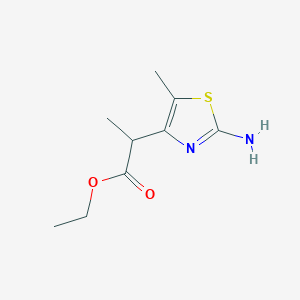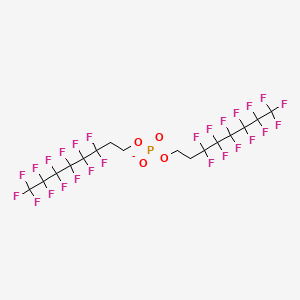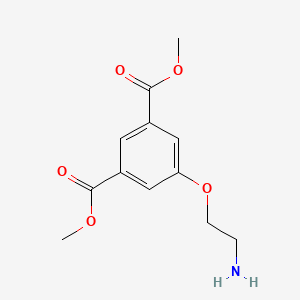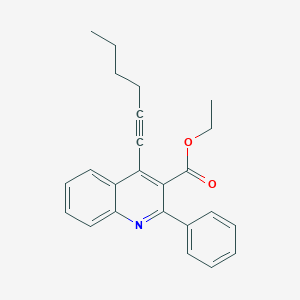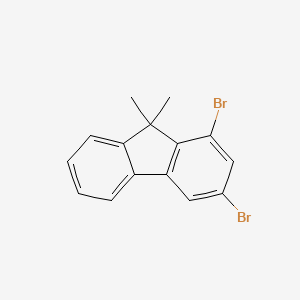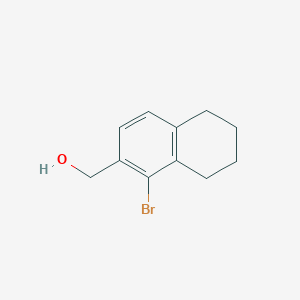
Guanidine, N,N'''-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes a guanidine group linked by a disulfide bond to an ethyl group, and is often used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) typically involves the reaction of guanidine derivatives with disulfide compounds. One common method includes the reaction of 2-(2-aminoethyl)isothiourea dihydrobromide with a disulfide compound under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with additional steps for purification and crystallization to obtain the final product in its dihydrobromide form.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols.
Applications De Recherche Scientifique
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The compound is used in studies involving protein folding and disulfide bond formation.
Mécanisme D'action
The mechanism of action of Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) involves its ability to interact with disulfide bonds in proteins. The compound can reduce disulfide bonds, leading to changes in protein structure and function. This property is particularly useful in studies of protein folding and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis[N-phenyl-, dihydrobromide: Similar structure but with phenyl groups instead of ethyl groups.
Guanidinoethyl disulfide: Another compound with a similar disulfide linkage but different substituents.
Uniqueness
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) is unique due to its specific ethyl substituents, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
37914-87-7 |
|---|---|
Formule moléculaire |
C10H26Br2N6S2 |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
1-[2-[2-[carbamimidoyl(ethyl)amino]ethyldisulfanyl]ethyl]-1-ethylguanidine;dihydrobromide |
InChI |
InChI=1S/C10H24N6S2.2BrH/c1-3-15(9(11)12)5-7-17-18-8-6-16(4-2)10(13)14;;/h3-8H2,1-2H3,(H3,11,12)(H3,13,14);2*1H |
Clé InChI |
OFNMNCMQFIWRPR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCSSCCN(CC)C(=N)N)C(=N)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


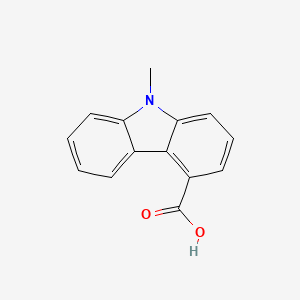

![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)

